molecular formula C23H20FN3OS B11123776 (5Z)-5-(4-tert-butylbenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-tert-butylbenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11123776
M. Wt: 405.5 g/mol
InChI Key: CGHWWCXUYDOKNX-ILPOUQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with tert-butylphenyl and fluorophenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the triazole and thiazole rings through cyclization reactions. Subsequent steps involve the introduction of the tert-butylphenyl and fluorophenyl groups via substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. Industrial production methods also focus on cost-effectiveness and environmental sustainability by optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

The compound (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiazoles with different substituents, such as:

  • (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the tert-butyl and fluorophenyl groups may enhance its stability, solubility, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H20FN3OS

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H20FN3OS/c1-23(2,3)17-9-4-16(5-10-17)14-19-21(28)27-22(29-19)25-20(26-27)13-8-15-6-11-18(24)12-7-15/h4-14H,1-3H3/b13-8+,19-14-

InChI Key

CGHWWCXUYDOKNX-ILPOUQNUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.